

N-Methylethanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *meANA*

Cat. No.: *B1210163*

[Get Quote](#)

An In-depth Examination of the Core Properties, Synthesis, and Applications of a Versatile Alkanolamine for Researchers, Scientists, and Drug Development Professionals.

Introduction

N-methylethanamine (NMEA), with the chemical formula $\text{CH}_3\text{NHCH}_2\text{CH}_2\text{OH}$, is a versatile alkanolamine that combines the functional characteristics of both a secondary amine and a primary alcohol.^{[1][2]} This bifunctionality makes it a crucial intermediate in a wide array of chemical syntheses, ranging from industrial applications to the development of complex pharmaceutical compounds.^{[3][4]} Its utility is found in the production of surfactants, coatings, and as a solvent in gas treatment processes.^{[3][5]} In the realm of drug development, NMEA serves as a fundamental building block for various active pharmaceutical ingredients (APIs), including the antihistamine and antidepressant mianserin and the non-opioid analgesic nefopam.^{[6][7]} This technical guide provides a detailed overview of the core basic properties of N-methylethanamine, including its physicochemical characteristics, synthesis and purification protocols, analytical methodologies, and its role in biochemical pathways.

Physicochemical Properties

N-methylethanamine is a colorless to light yellow, viscous liquid with a characteristic ammonia-like odor.^{[6][8]} It is completely miscible with water and ethanol.^[6] Aqueous solutions of NMEA are strongly basic and can be corrosive.^[6] The compound is flammable and produces toxic oxides of nitrogen upon combustion.^{[9][10]}

Table 1: Physical and Chemical Properties of N-Methylethanolamine

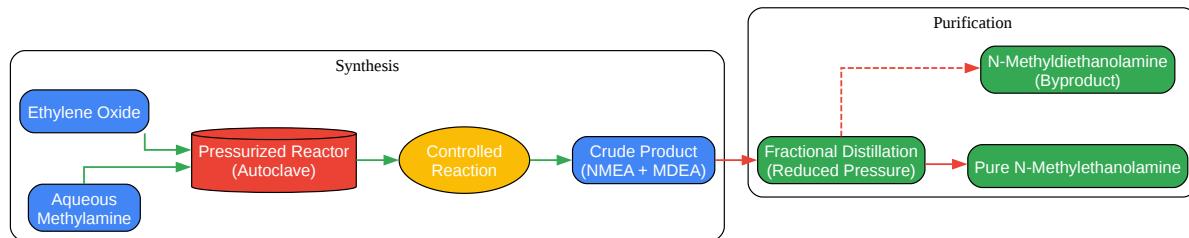
Property	Value	References
Molecular Formula	C ₃ H ₉ NO	[1][5][7]
Molar Mass	75.111 g·mol ⁻¹	[1][5][7]
Appearance	Colorless to light yellow viscous liquid	[6][8][9]
Odor	Ammoniacal, amine-like	[6][8][9]
Density	0.935 g/mL at 25 °C	[1][3][11]
Melting Point	-4.5 °C to -3 °C	[1][3][5][7][8]
Boiling Point	158.1 °C to 160 °C	[1][3][7][8]
Flash Point	72 °C to 76 °C	[1][5][7][8]
Autoignition Temperature	350 °C	[1][11]
Solubility in Water	Miscible	[1][6][8]
Vapor Pressure	70 Pa (at 20 °C)	[1]
Refractive Index (n _D ²⁰)	1.439	[1][12]
pH	13.6 (at 20 °C)	[8][11]

Synthesis and Purification

The industrial production of N-methylethanolamine is primarily achieved through the reaction of ethylene oxide with an excess of methylamine in an aqueous solution.[3] This reaction yields both N-methylethanolamine (the 1:1 addition product) and N-methyldiethanolamine (MDEA) (the 1:2 addition product).[3] To favor the formation of NMEA, a significant molar excess of methylamine is utilized.[3]

Experimental Protocol: Laboratory-Scale Synthesis of N-Methylethanolamine

This protocol describes a representative laboratory-scale synthesis of N-methylethanolamine.


Materials:

- Aqueous methylamine solution (e.g., 40 wt%)
- Ethylene oxide
- Pressurized reaction vessel (autoclave) equipped with a stirrer, temperature and pressure sensors, and an addition funnel.
- Cooling bath (e.g., ice-water or dry ice-acetone)
- Distillation apparatus

Procedure:

- **Charging the Reactor:** The autoclave is purged with an inert gas (e.g., nitrogen) to remove air. A significant molar excess of the aqueous methylamine solution is then charged into the reactor.
- **Cooling:** The reactor is cooled to a low temperature (e.g., 0-5 °C) using a cooling bath to control the exothermic reaction.
- **Addition of Ethylene Oxide:** Ethylene oxide is slowly added to the stirred methylamine solution via an addition funnel. The rate of addition is carefully controlled to maintain the desired reaction temperature.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to a moderate temperature (e.g., 50-70 °C) for several hours to ensure the reaction goes to completion.^[9] The pressure inside the reactor will increase during this period.
- **Work-up:** After cooling the reactor to room temperature, the excess methylamine and water are removed under reduced pressure.
- **Purification:** The resulting crude product, a mixture of N-methylethanolamine and N-methyldiethanolamine, is purified by fractional distillation under reduced pressure to separate

the two products based on their different boiling points (NMEA bp: ~159 °C, MDEA bp: ~247 °C).[3][13]

[Click to download full resolution via product page](#)

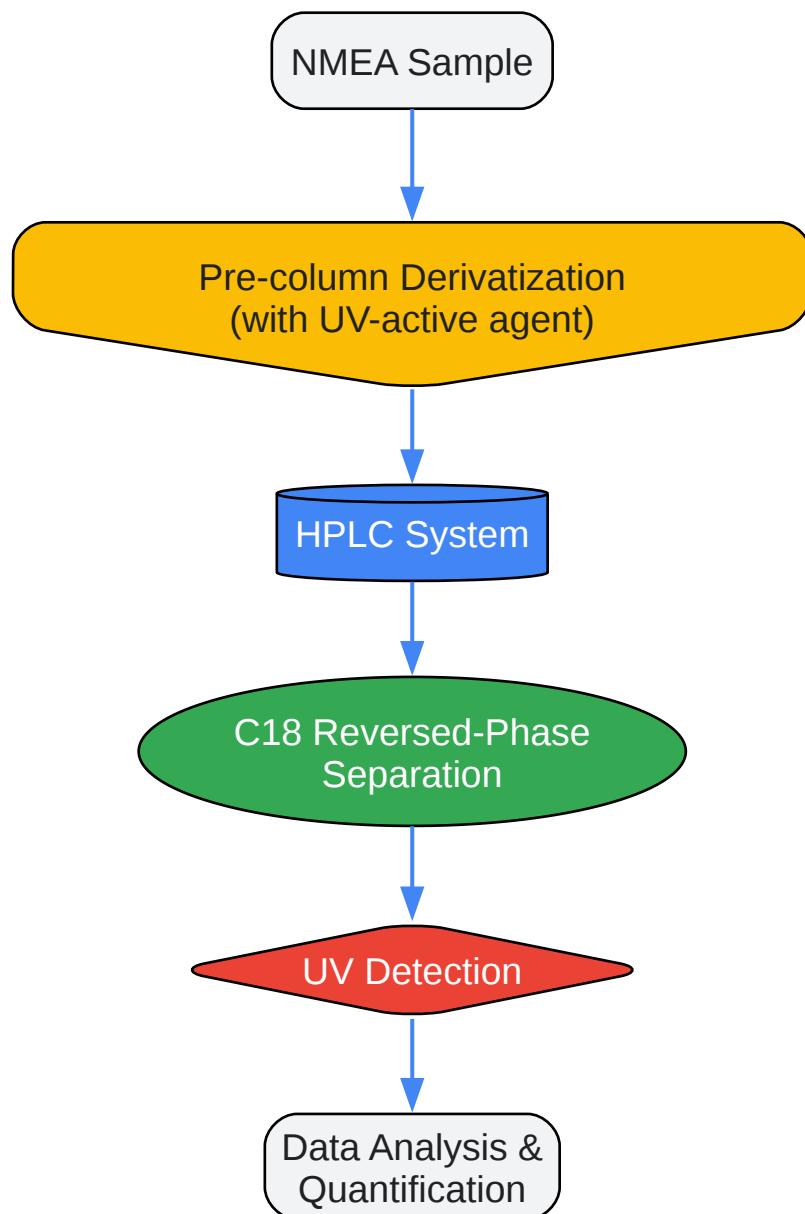
Caption: General workflow for the synthesis and purification of N-methylethanolamine.

Analytical Methods

The purity and concentration of N-methylethanolamine can be determined by several analytical techniques, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and potentiometric titration.

Experimental Protocol: HPLC Analysis with Pre-column Derivatization

Due to the lack of a strong chromophore, direct UV detection of N-methylethanolamine in HPLC is challenging. Pre-column derivatization with a UV-active labeling agent is a common approach to enhance detection sensitivity.[6][7][8]


Materials:

- N-methylethanolamine sample
- Derivatizing agent (e.g., 4-Nitrobenzoyl chloride)

- HPLC system with a UV detector
- C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)[6][7][8]
- Mobile phase (e.g., a gradient of acetonitrile and a buffer)
- Reagents for derivatization (e.g., a suitable base like triethylamine, a quenching agent)

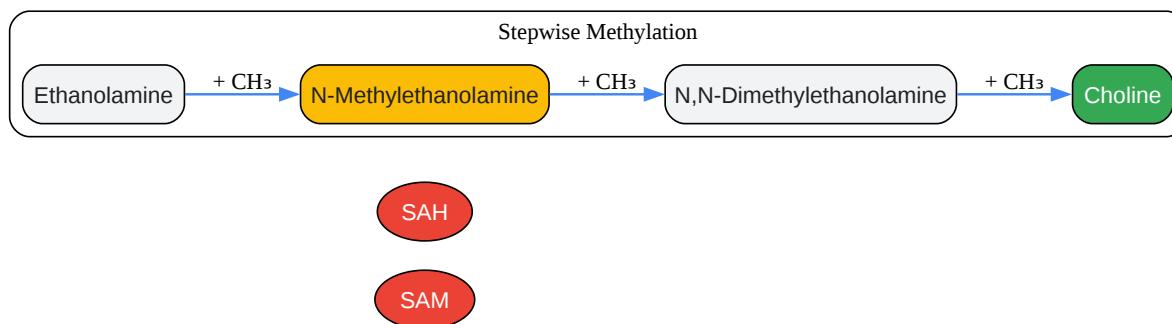
Procedure:

- Sample Preparation: A known amount of the N-methylethanolamine sample is dissolved in a suitable solvent.
- Derivatization: The sample solution is mixed with the derivatizing agent and a base. The reaction is allowed to proceed for a specific time at a controlled temperature to form the UV-active derivative. The reaction is then quenched.
- HPLC Analysis:
 - Column: Cosmosil MS-II, C-18, 250 mm x 4.6 mm, 5 μ m particle size.[8]
 - Mobile Phase: A suitable gradient of acetonitrile and a buffer solution.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a wavelength appropriate for the chosen derivative.
 - Injection Volume: Typically 10-20 μ L.
- Quantification: The concentration of the N-methylethanolamine derivative is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

[Click to download full resolution via product page](#)

Caption: Workflow for the HPLC analysis of N-methylethanolamine.

Potentiometric Titration

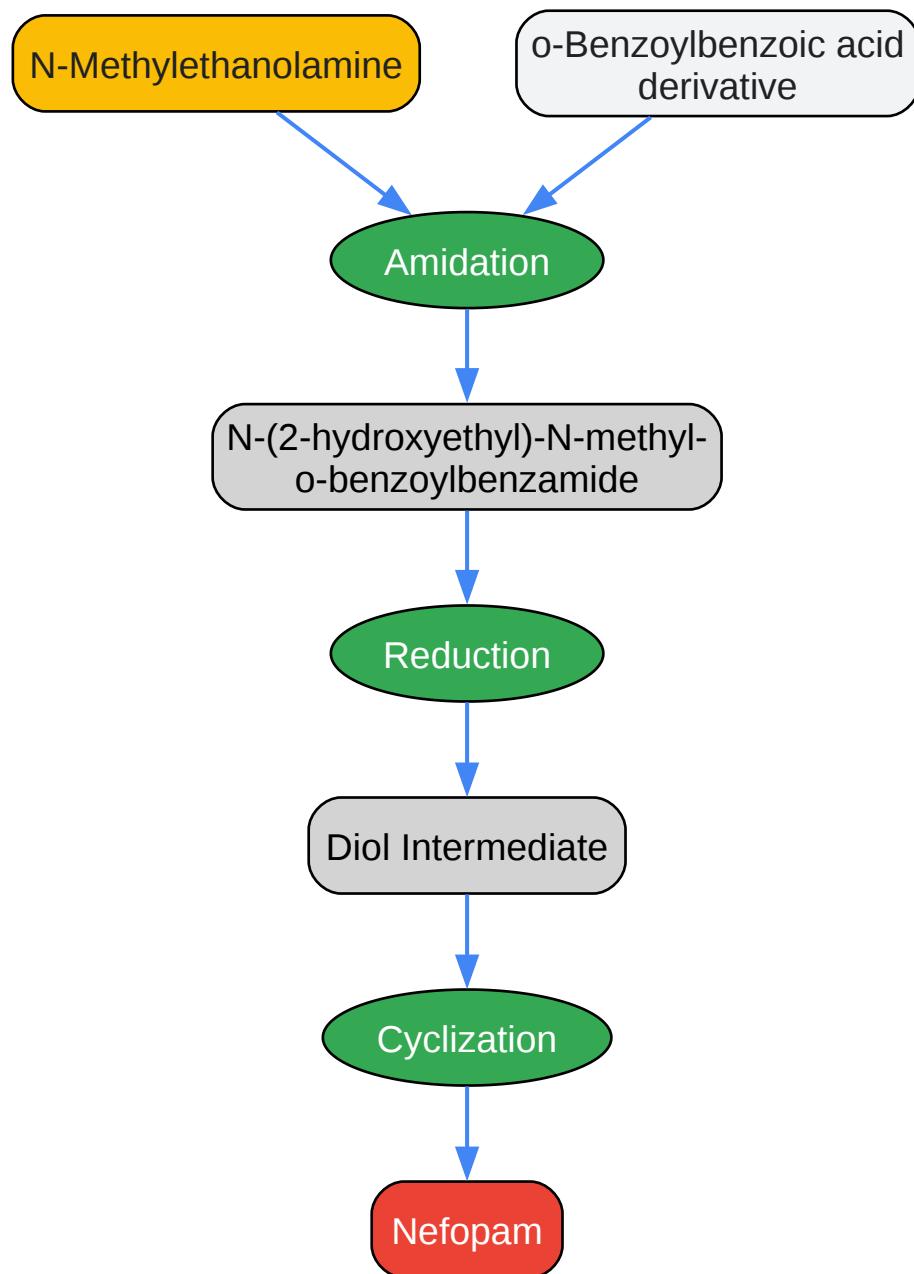

Potentiometric titration is a classic method for determining the concentration of a basic substance like N-methylethanolamine.

Procedure Outline:

- A known weight of the N-methylethanolamine sample is dissolved in a suitable solvent (e.g., water or a mixed solvent system).
- The solution is titrated with a standardized acidic titrant (e.g., hydrochloric acid or perchloric acid).[14]
- The change in potential (or pH) is monitored using a pH meter with a suitable electrode system (e.g., a glass electrode and a reference electrode) as the titrant is added.[15]
- The equivalence point of the titration, which corresponds to the complete neutralization of the amine, is determined from the inflection point of the titration curve.

Role in Biochemical Pathways

N-methylethanolamine is an intermediate in the biosynthesis of choline.[3] In some biological systems, choline can be synthesized via the stepwise methylation of ethanolamine. This process involves the transfer of methyl groups from S-adenosyl-L-methionine (SAM).



[Click to download full resolution via product page](#)

Caption: Simplified pathway of choline biosynthesis involving N-methylethanolamine.

Application in Drug Synthesis: The Case of Nefopam

N-methylethanolamine is a key starting material in the synthesis of the non-opioid analgesic, nefopam.^{[7][16]} The synthesis involves several steps where the N-methylethanolamine moiety is incorporated into the final tricyclic structure of the drug.

[Click to download full resolution via product page](#)

Caption: Simplified synthetic pathway of Nefopam from N-methylethanolamine.

Conclusion

N-methylethanolamine is a chemical compound with a broad spectrum of applications, underscored by its versatile chemical nature. Its fundamental properties, including its bifunctionality, miscibility with water, and basicity, make it an indispensable intermediate in both industrial processes and pharmaceutical synthesis. A thorough understanding of its physicochemical properties, synthetic routes, and analytical methods is essential for researchers and professionals working in these fields. The continued exploration of the reactivity and applications of N-methylethanolamine is likely to lead to the development of new materials and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Choline - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. N-Methylethanolamine - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 4. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 5. Nefopam hydrochloride, Ajan, Acupan-药物合成数据库 [\[drugfuture.com\]](https://drugfuture.com)
- 6. researchgate.net [\[researchgate.net\]](https://www.researchgate.net)
- 7. researchgate.net [\[researchgate.net\]](https://www.researchgate.net)
- 8. researchgate.net [\[researchgate.net\]](https://www.researchgate.net)
- 9. JP2000204065A - Method for producing N-methylethanolamine - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 10. CN103073437B - Preparation method of N-methyl diethanolamine - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 11. researchgate.net [\[researchgate.net\]](https://www.researchgate.net)
- 12. globalcadataaccess.org [\[globalcadataaccess.org\]](https://globalcadataaccess.org)
- 13. US4283254A - Methylamines purification by distillation and purge - Google Patents [\[patents.google.com\]](https://patents.google.com)

- 14. researchgate.net [researchgate.net]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. arkat-usa.org [arkat-usa.org]
- To cite this document: BenchChem. [N-Methylethanolamine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1210163#n-methylethanolamine-basic-properties\]](https://www.benchchem.com/product/b1210163#n-methylethanolamine-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com